Glycyl-L-leucine

Vue d'ensemble

Description

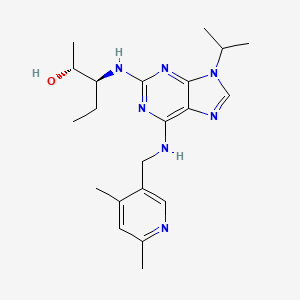

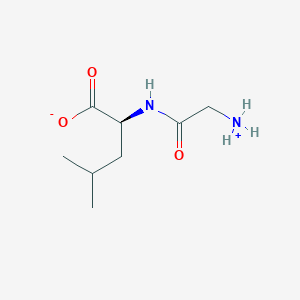

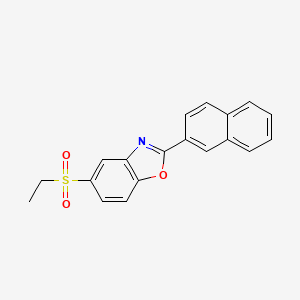

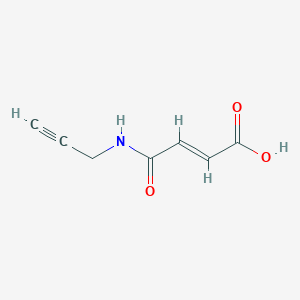

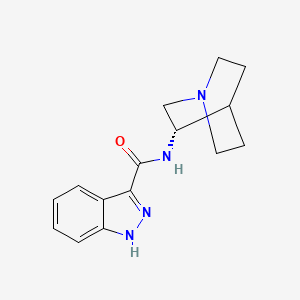

Glycyl-L-Leucine: est un dipeptide composé de glycine et de L-leucine. C'est une petite molécule avec la formule chimique C8H16N2O3 et une masse molaire de 188,22 g/mol

Applications De Recherche Scientifique

Glycyl-L-Leucine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.

Biology: The compound is studied for its role in protein metabolism and transport across cell membranes.

Medicine: Research explores its potential therapeutic applications, including its use in drug delivery systems.

Mécanisme D'action

Target of Action

Glycyl-L-leucine is a dipeptide composed of glycine and L-leucine . It is a common substrate for an enzyme known as glycyl-leucine dipeptidase . Dipeptidases are enzymes that catalyze the hydrolysis of dipeptides into their constituent amino acids, which can then be used by the body for various functions.

Mode of Action

The interaction of this compound with its target, the glycyl-leucine dipeptidase, results in the breakdown of the dipeptide into its constituent amino acids, glycine and L-leucine . This enzymatic process is crucial for the metabolism of proteins and the recycling of amino acids within the body.

Biochemical Pathways

The breakdown of this compound by glycyl-leucine dipeptidase is part of the broader protein metabolism pathway. The resulting amino acids, glycine and L-leucine, can then enter various biochemical pathways. For instance, glycine is involved in the synthesis of proteins, nucleic acids, and glutathione, while L-leucine is one of the three branched-chain amino acids, which play a critical role in protein synthesis and various metabolic processes .

Result of Action

The enzymatic breakdown of this compound into glycine and L-leucine has several molecular and cellular effects. These amino acids are essential for protein synthesis and other metabolic processes. Glycine acts as an inhibitory neurotransmitter in the central nervous system, while L-leucine plays a crucial role in muscle protein synthesis .

Analyse Biochimique

Biochemical Properties

Glycyl-L-leucine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the hydrolysis activities of particulate and cytosol fractions of monkey small intestine . The inhibition was shown to be competitive with leucine used as the representative amino acid .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For example, it has been found to stimulate the total sodium efflux in Escherichia coli . This suggests that this compound may influence cell function by impacting cell signaling pathways and cellular metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been observed that the L-leucine production by an L-leucine producing mutant was unstable because strains exhibiting reduced L-leucine productivity appeared during cultivation . This indicates that this compound may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, L-leucine supplementation was found to be effective in streptozotocin-induced β-cells death but not in diet-induced obesity (DIO) models . This suggests that the effects of this compound could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. For example, it has been found to regulate the metabolic pathways of Beta-Alanine metabolism, Thiamine metabolism, and Glutathione metabolism . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. For instance, it has been found that L-Leucine, which is cotransported with sodium across the brush border membrane, significantly stimulated the total sodium efflux . This could include any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. For instance, it has been found that the lysosomal hydrolase cathepsin B in acute pancreatitis is initiated by the lysosomal protease cathepsin B . This could include any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction: La Glycyl-L-Leucine peut être synthétisée par une méthode chimique impliquant l'acylation de la leucine avec du chlorure d'acétyle, suivie d'une aminolyse pour obtenir le dipeptide . Les conditions de réaction impliquent généralement l'utilisation de solvants et de catalyseurs appropriés pour faciliter les étapes d'acylation et d'aminolyse.

Méthodes de Production Industrielle: La production industrielle de this compound implique souvent une synthèse chimique à grande échelle utilisant les mêmes principes que les méthodes de laboratoire. Le processus est optimisé pour un rendement et une pureté plus élevés, ce qui le rend adapté aux applications commerciales .

Analyse Des Réactions Chimiques

Types de Réactions: La Glycyl-L-Leucine subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la substitution .

Réactifs et Conditions Courants:

Oxydation: Les agents oxydants peuvent modifier les résidus d'acides aminés, ce qui peut modifier les propriétés du composé.

Substitution: Des réactions de substitution peuvent se produire aux groupes amino ou carboxyle, conduisant à la formation de différents dérivés.

Principaux Produits: Les principaux produits formés à partir de ces réactions comprennent les acides aminés individuels, la glycine et la L-leucine, ainsi que divers peptides modifiés en fonction des conditions de réaction spécifiques .

Applications de la Recherche Scientifique

La this compound a une large gamme d'applications dans la recherche scientifique:

Mécanisme d'Action

Le mécanisme d'action de la this compound implique son interaction avec des enzymes et des récepteurs spécifiques dans le corps. Elle est hydrolysée par les dipeptidases en glycine et en L-leucine, qui sont ensuite utilisées dans diverses voies métaboliques . Les effets du composé sont médiés par sa capacité à moduler la synthèse et la dégradation des protéines, influençant les fonctions cellulaires et les voies de signalisation .

Comparaison Avec Des Composés Similaires

Composés Similaires:

- Glycyl-L-Alanine

- Glycyl-L-Valine

- Glycyl-L-Isoleucine

Comparaison: La Glycyl-L-Leucine est unique en raison de sa combinaison spécifique de glycine et de L-leucine, ce qui lui confère des propriétés biochimiques distinctes. Comparée à des dipeptides similaires, la this compound a un profil de solubilité et une réactivité différents, ce qui la rend adaptée à des applications spécifiques dans la recherche et l'industrie .

Propriétés

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEXFJVMVGETOO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017040 | |

| Record name | Glycyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

869-19-2 | |

| Record name | Glycyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYLLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L97V505GU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233 - 235 °C | |

| Record name | Glycylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Glycyl-L-leucine absorbed in the small intestine?

A1: this compound uptake in the small intestine occurs through two primary pathways: * Hydrolysis followed by amino acid uptake: The dominant pathway involves the hydrolysis of this compound into its constituent amino acids, glycine and leucine, at the brush border membrane by membrane-bound peptidases. [, , , ] Subsequently, these free amino acids are absorbed by sodium-dependent transporters present on enterocytes. [, , ] * Intact peptide transport: A smaller proportion of this compound is transported across the intestinal epithelium as an intact dipeptide. [, , , ] This pathway is sodium-independent and involves specialized peptide transporters. [, ] Once inside the enterocyte, the intact dipeptide is hydrolyzed by cytosolic peptidases. []

Q2: Are there differences in this compound absorption among species?

A2: Yes, research indicates variations in this compound absorption and the activity of this compound-hydrolyzing enzymes among different species like monkeys, guinea pigs, rabbits, and rats. [, ]

Q3: Does the age of an animal influence this compound absorption?

A3: Yes, studies on guinea pigs have demonstrated an age-dependent change in intestinal absorption of this compound. The influx of intact this compound was significantly greater in suckling guinea pigs compared to weanlings and adults. [] This suggests a more prominent role of intact peptide transport in younger animals.

Q4: How do other amino acids and peptides interact with this compound absorption?

A5: The presence of certain amino acids, like leucine, can competitively inhibit the uptake of this compound. [, ] Additionally, research suggests complex interactions between various dipeptides during their absorption in the chick small intestine, resulting in either inhibition or stimulation of uptake. []

Q5: How do disease states affect this compound absorption?

A6: In conditions like tropical sprue [], chronic renal failure [, ], and chronic nonspecific enteritis [], altered intestinal function and morphology can significantly impact this compound absorption and peptidase activity.

Q6: What is the role of the placenta in this compound metabolism?

A7: Human and ovine placental tissues demonstrate dipeptidase activity and can hydrolyze this compound. [] This suggests the placenta plays a role in regulating amino acid supply to the fetus, potentially by hydrolyzing dipeptides like this compound.

Q7: Which enzymes are primarily responsible for this compound hydrolysis?

A8: Various peptidases, primarily located in the brush border membrane and cytosol of intestinal epithelial cells, contribute to this compound hydrolysis. [, , ] These include: * Aminopeptidase A: Predominantly found in the brush border, it hydrolyzes α-L-glutamyl-β-naphthylamide. [] * Dipeptidyl peptidase IV: Also located in the brush border, it is involved in releasing Glycyl-L-proline. [, ] * Carboxypeptidases: Contribute to the hydrolysis of peptides like N-carbobenzoxy-L-prolyl-L-alanine. [] * Cytoplasmic dipeptidases: These enzymes, found in the cytosol, further contribute to dipeptide hydrolysis after absorption. [, , ]

Q8: How do factors like pH, temperature, and metal ions influence this compound hydrolysis?

A9: * pH: The optimal pH for this compound hydrolysis by intestinal peptidases typically falls within the range of 7.4-8.0. [, ] * Temperature: Temperature significantly influences enzyme activity. For instance, Arrhenius plots of this compound uptake in monkey intestines show a discontinuity at about 20°C, suggesting a change in the transport mechanism at different temperatures. [] * Metal ions: Certain metal ions, like manganese (Mn) and cobalt (Co), can either inhibit or activate this compound hydrolysis depending on the method of enzyme preparation and the specific peptide bond being cleaved. []

Q9: How is the activity of this compound-hydrolyzing enzymes regulated?

A10: Multiple regulatory mechanisms control the activity of this compound-hydrolyzing enzymes: * Substrate interactions: Products of peptide hydrolysis, such as leucine and glycine, can inhibit this compound hydrolysis by competing for the active sites of enzymes. [] This suggests a feedback mechanism for regulating peptide digestion. * Allosteric regulation: Compounds like tributyrin can act as allosteric regulators, altering the conformation and activity of enzymes like alkaline phosphatase, which is also involved in this compound hydrolysis. [] * Genetic regulation: Mutations in specific genes, like livR in Salmonella typhimurium, can lead to derepression of transport systems for branched-chain amino acids, including those involved in this compound uptake. [, ]

Q10: What is the molecular formula and weight of this compound?

A10: The molecular formula of this compound is C8H16N2O3, and its molecular weight is 188.23 g/mol.

Q11: What spectroscopic data is available for this compound?

A12:

* Infrared (IR) spectroscopy: IR analysis can provide information about the functional groups present in this compound, such as amide bonds and carboxylic acid groups. [] * Electrospray ionization mass spectrometry (ESI-MS): ESI-MS can be used to determine the molecular weight and identify fragments of this compound. []

Q12: What is known about the stability and degradation of this compound?

A13: * Subcritical water degradation: Studies have investigated the degradation kinetics of this compound in subcritical water, a green solvent, at elevated temperatures (200–240 °C). [] The results indicate that the degradation follows first-order kinetics, and one of the final products identified is cyclo-(this compound), suggesting a cyclization reaction. * Gamma irradiation: Gamma irradiation of this compound powder results in the formation of stable free radicals, specifically the (CH3)2CCH2 radical, as observed through electron paramagnetic resonance (EPR) spectroscopy. []

Q13: What are the potential applications of this compound?

A14: Although not currently used as a therapeutic agent, understanding this compound's absorption, metabolism, and interactions with enzymes provides valuable insights for several areas: * Drug design: Knowledge about dipeptide transport mechanisms can inform the development of peptide-based drugs with improved bioavailability and targeted delivery. * Parenteral nutrition: this compound, along with other dipeptides, has shown potential as a substrate for parenteral nutrition in humans. [] Efficient utilization of this compound in parenteral nutrition formulations could offer advantages over free amino acids. * Food science: Insights into this compound's digestibility and interactions with other nutrients contribute to optimizing food formulations for better nutrient absorption.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]acetamide](/img/structure/B1671846.png)

![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)